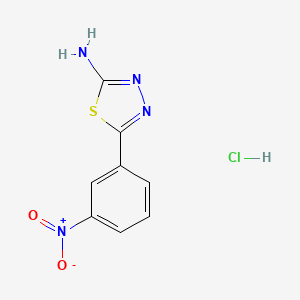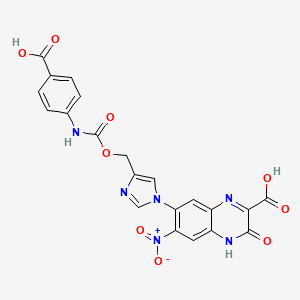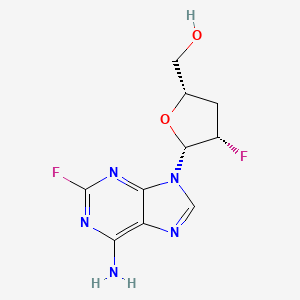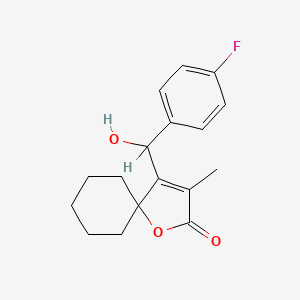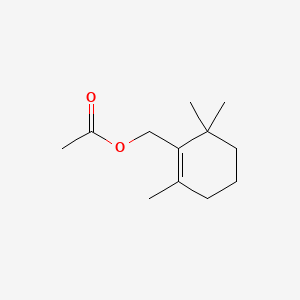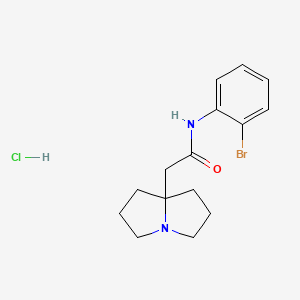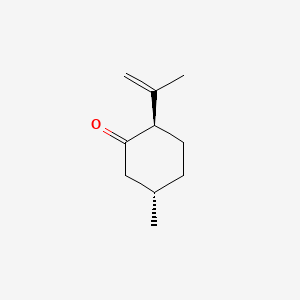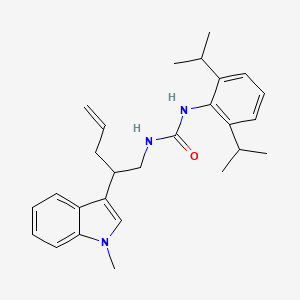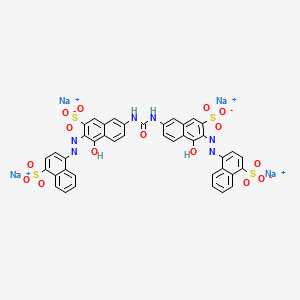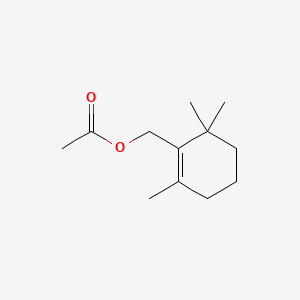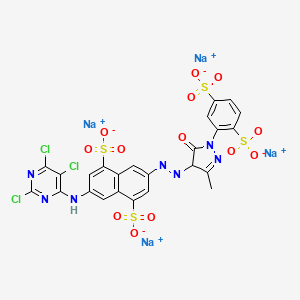![molecular formula C18H25N5O7 B12781460 1,3-bis(morpholin-4-ylmethyl)imidazo[4,5-b]pyridin-2-one;oxalic acid CAS No. 85930-00-3](/img/structure/B12781460.png)
1,3-bis(morpholin-4-ylmethyl)imidazo[4,5-b]pyridin-2-one;oxalic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-bis(morpholin-4-ylmethyl)imidazo[4,5-b]pyridin-2-one;oxalic acid is a complex organic compound that combines the structural features of imidazo[4,5-b]pyridine and morpholine
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-bis(morpholin-4-ylmethyl)imidazo[4,5-b]pyridin-2-one typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as 2,3-diaminopyridine and morpholine.
Formation of Imidazo[4,5-b]pyridine Core: The imidazo[4,5-b]pyridine core is formed through a cyclization reaction.
Introduction of Morpholine Groups: The morpholine groups are introduced via nucleophilic substitution reactions.
Industrial Production Methods
For industrial-scale production, the synthesis is optimized to ensure high yield and purity. This often involves:
Batch Processing: Utilizing large reactors to carry out the cyclization and substitution reactions.
Purification: Employing techniques such as recrystallization, column chromatography, or distillation to purify the final product.
Quality Control: Implementing rigorous quality control measures to ensure the consistency and quality of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
1,3-bis(morpholin-4-ylmethyl)imidazo[4,5-b]pyridin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The morpholine groups can be substituted with other nucleophiles under appropriate conditions, leading to a variety of substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents like tetrahydrofuran (THF).
Substitution: Nucleophiles such as amines or thiols; reactions often conducted in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique properties and applications.
Wissenschaftliche Forschungsanwendungen
1,3-bis(morpholin-4-ylmethyl)imidazo[4,5-b]pyridin-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Wirkmechanismus
The mechanism of action of 1,3-bis(morpholin-4-ylmethyl)imidazo[4,5-b]pyridin-2-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-bis(pyridin-2-ylmethyl)imidazo[4,5-b]pyridin-2-one: Lacks the morpholine groups, which may result in different chemical and biological properties.
1,3-bis(morpholin-4-ylmethyl)imidazo[4,5-c]pyridin-2-one: A structural isomer with potentially different reactivity and applications.
Uniqueness
1,3-bis(morpholin-4-ylmethyl)imidazo[4,5-b]pyridin-2-one is unique due to the presence of both the imidazo[4,5-b]pyridine core and the morpholine groups. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
85930-00-3 |
|---|---|
Molekularformel |
C18H25N5O7 |
Molekulargewicht |
423.4 g/mol |
IUPAC-Name |
1,3-bis(morpholin-4-ylmethyl)imidazo[4,5-b]pyridin-2-one;oxalic acid |
InChI |
InChI=1S/C16H23N5O3.C2H2O4/c22-16-20(12-18-4-8-23-9-5-18)14-2-1-3-17-15(14)21(16)13-19-6-10-24-11-7-19;3-1(4)2(5)6/h1-3H,4-13H2;(H,3,4)(H,5,6) |
InChI-Schlüssel |
ZWVUMTLLZCETQV-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCN1CN2C3=C(N=CC=C3)N(C2=O)CN4CCOCC4.C(=O)(C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


